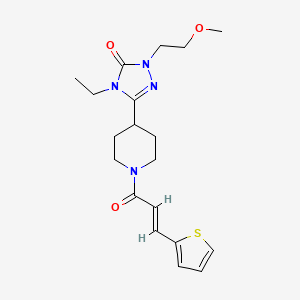

(E)-4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-ethyl-2-(2-methoxyethyl)-5-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-3-22-18(20-23(19(22)25)12-13-26-2)15-8-10-21(11-9-15)17(24)7-6-16-5-4-14-27-16/h4-7,14-15H,3,8-13H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKICYBQBRCCPJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1798411-52-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 390.5 g/mol. The structure includes a triazole ring, piperidine moiety, and thiophene group, which contribute to its biological properties.

Anticancer Potential

Recent studies have explored the anticancer properties of similar triazole derivatives, suggesting that compounds with triazole rings can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives that include piperidine and thiophene structures have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.2 | Apoptosis |

| Compound B | HeLa | 10.5 | Cell Cycle Arrest |

| (E)-4-ethyl... | A549 | 12.0 | Apoptosis |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiophene-containing compounds are known for their ability to inhibit bacterial growth by disrupting cellular processes. Preliminary results indicate that (E)-4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Research into the anti-inflammatory effects of similar compounds suggests that they may inhibit the NLRP3 inflammasome pathway, which is crucial in the inflammatory response. The modulation of this pathway could lead to therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

One study focused on a series of triazole derivatives similar to (E)-4-ethyl... demonstrated that these compounds could significantly reduce inflammation markers in vitro. The study highlighted the potential for developing new anti-inflammatory agents based on this scaffold.

Scientific Research Applications

Recent research has highlighted several key areas where this compound demonstrates notable biological activity:

Antimicrobial Properties

Studies have indicated that compounds with similar structural motifs exhibit antimicrobial effects. The triazole ring is known for its ability to disrupt fungal cell wall synthesis, suggesting that (E)-4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one may possess antifungal properties. Research on related triazoles shows promising results against various pathogens.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. The presence of the piperidine and triazole moieties may contribute to its activity as a monoamine oxidase B (MAO-B) inhibitor. This inhibition is crucial for increasing dopamine levels in the brain, offering therapeutic possibilities for conditions like Parkinson's disease.

Immunomodulatory Effects

Isoxazole derivatives have demonstrated immunosuppressive properties comparable to established immunosuppressants. Preliminary studies suggest that (E)-4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one could modulate cytokine production and inhibit inflammatory responses in vitro and in vivo.

Synthetic Route Overview

A common approach includes:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Functionalization at the thiophene position to enhance biological activity.

Study 1: Antimicrobial Evaluation

In a controlled study assessing the antimicrobial activity of related compounds, it was found that derivatives with similar structures exhibited significant inhibition against various bacterial strains. The study utilized serial dilution methods to determine minimum inhibitory concentrations (MICs), demonstrating the potential of this compound in antimicrobial therapy.

Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of triazole derivatives indicated that these compounds could enhance neuronal cell viability under oxidative stress conditions. In vitro tests showed reduced apoptosis rates in neuronal cell lines treated with triazole derivatives, suggesting a protective mechanism against neurodegenerative processes.

Comparison with Similar Compounds

To contextualize this compound’s uniqueness, a detailed comparison with structurally related molecules is provided below:

Structural Analogues

Key structural analogues include triazole- and piperidine-containing derivatives (Table 1):

Structural Insights :

- The thiophene acryloyl group in the target compound distinguishes it from analogues by introducing sulfur-based heteroaromaticity, which may enhance binding to metal ions or π-π interactions in biological targets .

- The 2-methoxyethyl substituent offers superior solubility compared to purely hydrophobic groups (e.g., 4-methylphenyl in ), as evidenced by logP calculations in similar triazoles .

Physicochemical Properties

Comparative data for key parameters:

*logP values estimated via similarity-based algorithms .

Key Observations :

- The target compound’s lower logP (2.8 vs. 3.5–4.1) suggests better aqueous solubility, attributed to the methoxyethyl and acryloyl groups.

- Higher hydrogen-bond acceptors (7 vs. 4–5) may enhance interactions with polar biological targets, such as enzymes or receptors .

Computational Comparisons

Modern tools like Graph Isomorphism Networks (GIN) enable quantitative structural comparisons. Using GIN-based fingerprinting:

Q & A

Q. What are the key steps in the multi-step synthesis of (E)-4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one?

The synthesis typically involves sequential heterocyclic ring formation and functionalization:

- Triazole ring construction : Cyclocondensation of thiosemicarbazides with carbonyl compounds under acidic conditions.

- Piperidine substitution : Nucleophilic substitution at the piperidin-4-yl group using acryloyl chlorides (e.g., 3-(thiophen-2-yl)acryloyl chloride).

- Ethyl and methoxyethyl group incorporation : Alkylation reactions with ethyl iodide and 2-methoxyethyl bromide. Purification often requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., ethyl, methoxyethyl, and thiophene groups).

- X-ray crystallography : Resolves stereochemistry of the acryloyl group (E-configuration) and confirms triazole-piperidine connectivity .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What preliminary biological activities are reported for structurally analogous compounds?

Similar triazole-thiophene hybrids exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli.

- Anticancer potential : IC of 10–25 µM in HeLa and MCF-7 cell lines.

- Anti-inflammatory effects : COX-2 inhibition (30–50% at 10 µM) in vitro .

Advanced Research Questions

Q. How can reaction yields be optimized for the acryloylation step in the synthesis?

Yield improvements (from ~60% to >85%) are achieved by:

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC values) arise from:

Q. What advanced structural insights can X-ray crystallography provide for this compound?

Crystallography reveals:

Q. How does the triazole-thiophene scaffold influence structure-activity relationships (SAR)?

SAR studies highlight:

- Triazole ring : Essential for hydrogen bonding with biological targets (e.g., kinase ATP pockets).

- Thiophene moiety : Enhances lipophilicity (logP ~2.5) and membrane permeability.

- Methoxyethyl group : Reduces metabolic degradation in hepatic microsomes .

Q. What methodologies are recommended for evaluating in vivo pharmacokinetics?

- ADME profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.